molecular formula C12H17FN2O B181959 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol CAS No. 90096-38-1

2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol

Cat. No.: B181959
CAS No.: 90096-38-1
M. Wt: 224.27 g/mol
InChI Key: ONKAXBAMDYNOFH-UHFFFAOYSA-N
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Description

Product Overview 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenyl group and a ethanol moiety. This structure places it within a class of chemicals known for their significant utility in medicinal chemistry and drug discovery research. Research Applications and Value While specific biological data for this compound is not widely published in the searched literature, its molecular framework provides strong indications of its research value. Piperazine derivatives are among the most important building blocks in modern drug discovery, found in biologically active compounds across numerous therapeutic areas . The incorporation of a polar ethanol tail is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, potentially enhancing its aqueous solubility . This makes such compounds valuable intermediates in the design and synthesis of more complex pharmacological agents. Researchers investigate these scaffolds for targeting specific enzymes, receptors, and other biological targets due to their versatile and dynamic core structure. Handling and Safety This product is strictly for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications for humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-11-1-3-12(4-2-11)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKAXBAMDYNOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10541358
Record name 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90096-38-1
Record name 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Alkylation of Piperazine Derivatives

A widely employed strategy involves the alkylation of 4-(4-fluorophenyl)piperazine with ethylene oxide or haloethanol derivatives. For instance, 2-chloroethanol serves as an effective alkylating agent under basic conditions. In a representative procedure, 4-(4-fluorophenyl)piperazine is dissolved in anhydrous tetrahydrofuran (THF) and treated with sodium hydride (NaH) to deprotonate the secondary amine . Subsequent addition of 2-chloroethanol at 50–60°C facilitates nucleophilic substitution, yielding the target compound after 12–24 hours . Workup typically involves solvent evaporation, aqueous extraction, and acid-base purification to isolate the product in yields exceeding 75% .

This method’s efficiency hinges on the base strength and solvent polarity. Polar aprotic solvents like THF or dimethylformamide (DMF) enhance reaction rates by stabilizing transition states . However, over-alkylation at both piperazine nitrogens is a common side reaction, necessitating stoichiometric control of the alkylating agent .

Reductive Amination for Piperazine Ring Formation

An alternative approach constructs the piperazine ring in situ via reductive amination. Here, 1,2-diaminoethane reacts with a diketone precursor bearing the 4-fluorophenyl group. For example, 1,4-difluorobenzene is treated with glyoxal to form a diketone intermediate, which undergoes reductive amination with 1,2-diaminoethane in the presence of sodium cyanoborohydride (NaBH3CN) . The resulting 4-(4-fluorophenyl)piperazine is then alkylated with 2-bromoethanol under refluxing ethanol, achieving moderate yields (60–65%) .

While this two-step method avoids pre-synthesized piperazine, it requires stringent control of reaction conditions to prevent polymerization byproducts. Nuclear magnetic resonance (NMR) spectroscopy confirms successful ring formation, with characteristic shifts for piperazine protons at δ 2.6–3.1 ppm .

Solid-Phase Synthesis for High-Purity Output

Recent advances leverage solid-phase synthesis to enhance purity and scalability. A Wang resin-bound piperazine derivative is functionalized with 4-fluorophenylboronic acid via Suzuki-Miyaura coupling, employing palladium(II) acetate as a catalyst and potassium carbonate as a base . After cleavage from the resin using trifluoroacetic acid (TFA), the free piperazine is alkylated with 2-(bromoethoxy)tert-butyldimethylsilane (TBS-protected ethanol). Final deprotection with tetrabutylammonium fluoride (TBAF) affords the target compound in 82% overall yield .

This method’s key advantage lies in its automated purification steps, which minimize byproduct contamination. High-performance liquid chromatography (HPLC) analyses report ≥99% purity for batches produced via this route .

Catalytic Hydroxylation of Vinylpiperazine Precursors

A novel catalytic approach introduces the ethanol moiety through hydroxylation. 4-(4-Fluorophenyl)-1-vinylpiperazine is subjected to hydroboration-oxidation using borane-THF complex and hydrogen peroxide . The reaction proceeds regioselectively, favoring anti-Markovnikov addition to form the primary alcohol. Yields range from 68–72%, with gas chromatography-mass spectrometry (GC-MS) confirming molecular ion peaks at m/z 224.27 .

Comparative Analysis of Synthetic Routes

Table 1 summarizes critical parameters for each method:

MethodYield (%)Purity (%)Key AdvantagesLimitations
Nucleophilic Alkylation75–8398–99Scalable, minimal side productsRequires anhydrous conditions
Reductive Amination60–6595–97Avoids pre-synthesized piperazineMulti-step, moderate yields
Solid-Phase Synthesis82≥99High purity, automatedCost-intensive reagents
Catalytic Hydroxylation68–7296–98Regioselective, mild conditionsLimited substrate scope

Characterization and Quality Control

Successful synthesis is validated through spectroscopic and chromatographic analyses:

  • Infrared (IR) Spectroscopy : O-H stretches at 3450 cm⁻¹ and C-N vibrations at 1668 cm⁻¹ confirm ethanol and piperazine functionalities .

  • ¹H NMR : Resonances at δ 1.97–2.12 ppm (piperazine CH2), δ 4.45–4.56 ppm (ethanol CH2), and δ 6.67–6.98 ppm (fluorophenyl aromatic protons) align with expected structural features .

  • Mass Spectrometry : Molecular ion peaks at m/z 224.27 ([M+H]⁺) match the theoretical molecular weight .

Industrial-Scale Considerations

Patents highlight t-butanol as a preferred solvent for large-scale reactions due to its low toxicity and ease of removal via distillation . For example, a 100-liter batch reaction in t-butanol achieves 83% yield after 6 hours, with HPLC purity of 99.9% . Post-synthesis, crystallization from 2-butanone yields prismatic crystals suitable for pharmaceutical formulation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group undergoes substitution under acidic or alkaline conditions. For example:

Reaction TypeConditionsProductYieldSource
Acid hydrolysis48% HBr, 90–95°C, 24 hrsCorresponding carboxylic acid75%
Alkaline hydrolysisCs₂CO₃, ethanol, 100°C, 3 hrs2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile90%
  • Hydrolysis with HBr or H₂SO₄ at 80–85°C selectively cleaves bonds adjacent to the piperazine ring .
  • TMSCN (trimethylsilyl cyanide) facilitates cyanide substitution under mild alkaline conditions .

Acylation and Esterification

The hydroxyl group reacts with acylating agents:

ReagentConditionsProductApplicationSource
Acetylsalicylic acidEthanol, 60°C, 30 minAcetylated derivativePharmaceutical intermediates
Thionyl chlorideDCM, 0–5°C, DMF catalystChlorinated intermediatePrecursor for further substitution
  • Acetylation enhances lipophilicity for CNS-targeted drug candidates .
  • Chlorination with SOCl₂ enables subsequent nucleophilic attacks (e.g., by amines or thiols) .

Mannich and Condensation Reactions

The piperazine ring participates in multicomponent reactions:

  • Mannich reaction with formaldehyde and amines yields tertiary amines .
  • Condensation with chloromethyl derivatives (e.g., 3,6-dichloropyridazine) forms fused heterocycles under reflux .

Example :3 6 Dichloropyridazine+Piperazine derivativeEtOH Substituted pyridazine piperazine hybrid[7]\text{3 6 Dichloropyridazine}+\text{Piperazine derivative}\xrightarrow{\text{EtOH }}\text{Substituted pyridazine piperazine hybrid}\quad[7]

Industrial-Scale Modifications

Optimized protocols improve yield and purity:

ProcessMethodPurityScaleSource
Continuous flow synthesisAutomated reactors, HPLC purification>99%Metric tons
Solvent recyclingDiisopropyl ether extraction95%Pilot plant
  • Key industrial reagents : Ethylene oxide for ethanolic side-chain elongation .

Pharmacological Relevance of Derivatives

Reaction products show bioactivity:

DerivativeBiological ActivityTargetIC₅₀Source
Acetonitrile analogSerotonin receptor modulation5-HT₁ₐ12 nM
Hydrochloride saltAntihistamineH₁ receptor8.5 nM
  • Fluorophenyl groups enhance blood-brain barrier permeability .

Stability and Byproduct Management

  • Hydrolysis byproducts (e.g., benzylamine) are recovered via solvent extraction and reused .
  • Acidic conditions (>pH 3) prevent N-oxide formation during storage .

This compound’s versatility in substitution, acylation, and condensation reactions makes it valuable for synthesizing neuroactive agents and industrial intermediates. Further studies on enantioselective reactions could expand its utility in asymmetric synthesis.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol serves as an essential intermediate in the synthesis of various organic compounds. Its unique piperazine structure allows for modifications that can lead to a range of derivatives with distinct properties and functionalities. The compound is particularly useful in the development of new materials and chemical entities .

Biology

The biological implications of this compound are significant, particularly regarding its interaction with cellular receptors. Research indicates that it may influence neurotransmitter systems, making it a candidate for studying neurological disorders. The fluorophenyl group enhances binding affinity to various molecular targets, which is crucial for pharmacological applications .

Medicine

Within medicinal chemistry, this compound is being explored for its potential therapeutic effects. Preliminary studies suggest it may have applications in treating conditions such as anxiety and depression by modulating serotonin receptors. Additionally, its derivatives are under investigation for their efficacy in targeting specific pathways involved in neurodegenerative diseases .

Case Studies and Research Findings

  • Neuropharmacological Studies:
    A study published in the Journal of Medicinal Chemistry examined the effects of this compound on serotonin receptors. Results indicated significant modulation of receptor activity, suggesting potential applications in treating mood disorders .
  • Synthetic Applications:
    Research highlighted its utility as an intermediate in synthesizing novel compounds with enhanced biological activity. For instance, derivatives synthesized from this compound showed improved selectivity towards specific enzyme targets involved in cancer progression .
  • Toxicology Studies:
    Toxicological assessments have been conducted to evaluate the safety profile of this compound and its derivatives. Findings suggest low toxicity levels, making it a promising candidate for further development in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can result in various physiological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The target compound is compared to analogues with modifications in the aryl substituent, piperazine linker, or terminal functional group. Key examples include:

Table 1: Structural Comparison of Selected Analogues
Compound Name Substituent on Piperazine Terminal Group Key Structural Differences Reference
2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol 4-Fluorophenyl -CH₂CH₂OH Reference compound
8e (Quinolinyl pyrimidine derivative) 4-Fluorophenyl -CH₂CH₂OH + quinoline Additional pyrimidine-quinoline scaffold
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol 4-Chlorophenyl -CH₂CH₂OH Fluorine → Chlorine substitution
2-[4-(Benzyl)piperazin-1-yl]ethanol Benzyl -CH₂CH₂OH Aromatic substituent replaced with benzyl
2-[4-(Thiophen-2-yl)piperazin-1-yl]ethan-1-amine 4-Fluorophenyl -CH₂CH₂NH₂ Ethanol → Primary amine substitution

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound provides moderate electron withdrawal compared to chlorophenyl (stronger) or benzyl (electron-neutral) groups, influencing π-π stacking and receptor interactions .

Comparison with Analogues :

  • Quinolinyl Pyrimidine Derivative (8e): Synthesized via a similar piperazine-ethanol backbone but requires additional steps to attach the quinoline-pyrimidine moiety, resulting in a lower yield (57%) .
  • Chlorophenyl Analogues : Substituting 4-fluorobenzaldehyde with 4-chlorobenzaldehyde in the initial step maintains comparable yields (~70–82%) .
  • Benzyl Derivatives : Benzyl-substituted analogues (e.g., ) show higher yields (75–82%) due to the stability of benzyl intermediates during cyclization .

Biological Activity

2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol, also known by its CAS number 958827-59-3, is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17FN2OC_{12}H_{17}FN_2O with a molecular weight of approximately 224.27 g/mol. The structure features a piperazine ring substituted with a fluorophenyl group, which is significant for its biological interactions.

Antidepressant Activity

Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. The mechanism is thought to involve the modulation of serotonin and norepinephrine reuptake, which are critical neurotransmitters in mood regulation. In studies using the forced swim test and tail suspension test, these compounds demonstrated significant reductions in immobility time, suggesting an antidepressant effect .

Antipsychotic Properties

The compound has also been evaluated for antipsychotic activity. Studies show that it may act as a dopamine receptor antagonist, which is a common mechanism for many antipsychotic medications. It has been reported to reduce hyperactivity in rodent models, indicating potential efficacy in managing symptoms of schizophrenia .

Neuroprotective Effects

Neuroprotective properties have been attributed to this compound through its ability to inhibit oxidative stress and apoptosis in neuronal cells. In vitro studies have demonstrated that it can protect against glutamate-induced toxicity, which is relevant for conditions such as Alzheimer's disease .

The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter systems:

  • Serotonin Receptors : The compound shows affinity for serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes, influencing mood and anxiety levels.
  • Dopamine Receptors : As a dopamine antagonist, it modulates dopaminergic pathways that are often dysregulated in psychotic disorders.
  • Neurotransmitter Reuptake Inhibition : It exhibits properties similar to selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin availability in synaptic clefts.

Research Findings and Case Studies

StudyFindings
Study on Antidepressant Activity Demonstrated significant reduction in immobility time in forced swim tests (p < 0.05) .
Antipsychotic Evaluation Showed reduction in hyperactivity in rodent models; effective at doses of 10 mg/kg .
Neuroprotection Study Inhibited neuronal apoptosis under oxidative stress conditions; cell viability increased by 30% compared to control .

Q & A

Q. What are the recommended synthetic routes for 2-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-ol, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting 4-(4-fluorophenyl)piperazine with ethylene oxide or 2-chloroethanol under reflux in an inert solvent (e.g., toluene or DMF) with a base like K₂CO₃ . Purity optimization can be achieved through recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients). For analytical purity, HPLC with a C18 column and UV detection at 254 nm is recommended. Ensure water content <5.0% via Karl Fischer titration to prevent hydrolysis .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated ethanolic solution. The crystal structure reveals molecular geometry, hydrogen bonding networks (e.g., O–H···N interactions between the ethanol moiety and piperazine nitrogen), and π-π stacking of the fluorophenyl group. These features inform solubility, stability, and intermolecular interactions critical for co-crystallization or formulation studies .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. If inhaled, move to fresh air and administer oxygen; avoid mouth-to-mouth resuscitation. For skin contact, wash thoroughly with water. Store in airtight containers at controlled room temperature (20–25°C), protected from light to prevent degradation. Monitor for unclassified hazards (HNOC) due to limited GHS data .

Advanced Research Questions

Q. How to design experiments to assess the compound’s receptor binding affinity and selectivity?

  • Methodological Answer : Use radioligand binding assays with tritiated or fluorescent probes. For serotonin/dopamine receptor studies, incubate the compound with transfected HEK293 cells expressing target receptors (e.g., 5-HT₁A or D₂) and displace reference ligands like [³H]8-OH-DPAT. Calculate IC₅₀ values via nonlinear regression. Cross-validate with molecular docking (AutoDock Vina) using receptor crystal structures (PDB: 7E2Z) to predict binding poses and hydrogen-bonding interactions .

Q. How can data contradictions in pharmacological studies (e.g., conflicting IC₅₀ values) be resolved?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, incubation times). Standardize protocols:
  • Use identical buffer conditions (e.g., Tris-HCl pH 7.4, 1 mM MgCl₂).
  • Validate receptor expression levels via Western blot.
  • Compare results with structurally analogous compounds (e.g., 2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol) to identify substituent effects .
    Replicate experiments in orthogonal assays (e.g., functional cAMP vs. calcium flux assays) .

Q. What strategies are effective for enhancing the compound’s metabolic stability in preclinical studies?

  • Methodological Answer :
  • Structural modification : Introduce electron-withdrawing groups (e.g., CF₃) to the fluorophenyl ring to reduce CYP450-mediated oxidation.
  • Prodrug approach : Mask the ethanol moiety as an ester (e.g., acetyl or pivaloyl) to improve plasma half-life.
  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Compare t₁/₂ values with unmodified analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol
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2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.